molecular formula C12H20N2O2 B2550301 N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide CAS No. 2411310-81-9

N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide

Cat. No.: B2550301
CAS No.: 2411310-81-9
M. Wt: 224.304
InChI Key: UFLVDLKHJPWPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyethyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide typically involves multiple steps. One common route starts with the preparation of 1-(2-hydroxyethyl)piperidine, which is then reacted with a suitable alkylating agent to introduce the but-2-ynamide group. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of N-[[1-(2-oxoethyl)piperidin-2-yl]methyl]but-2-ynamide.

    Reduction: Formation of N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide or N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]butanamide.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The but-2-ynamide moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide
  • N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]butanamide
  • N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]prop-2-ynamide

Uniqueness

N-[[1-(2-Hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyethyl group and a but-2-ynamide moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-5-12(16)13-10-11-6-3-4-7-14(11)8-9-15/h11,15H,3-4,6-10H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLVDLKHJPWPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCCN1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.